2-Chloro-4,6-dimethoxy-1,3,5-triazine

概述

描述

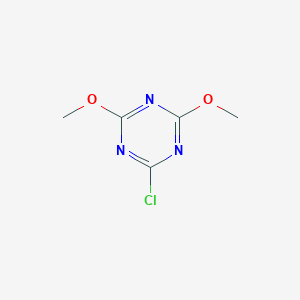

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT; CAS 3140-73-6) is a heterocyclic compound characterized by a triazine core substituted with two methoxy groups and one chlorine atom. Its molecular formula is C₅H₆ClN₃O₂, with a molecular weight of 175.57 g/mol . CDMT is a stable yet highly reactive reagent widely used in organic synthesis, particularly as a coupling agent for amide and peptide bond formation . It operates by activating carboxylic acids, forming reactive intermediates (e.g., triazinyl esters) that facilitate nucleophilic attack by amines . CDMT’s advantages include mild reaction conditions (room temperature), water-soluble byproducts (e.g., 4,6-dimethoxy-1,3,5-triazin-2(1H)-one), and compatibility with green chemistry principles due to reduced solvent waste . Applications span pharmaceuticals (β-lactam synthesis ), materials science (collagen stabilization ), and catalysis (olefin hydroformylation ).

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-dimethoxy-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with methanol in the presence of sodium bicarbonate. The reaction is typically carried out at low temperatures (below 10°C) and then heated to 60°C for several hours . The product is extracted using ethyl acetate and purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in multikilogram quantities for commercial use .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of CDMT is highly susceptible to nucleophilic attack, enabling substitution with amines, alcohols, and thiols.

Key Reactions and Conditions:

Mechanistic Insights:

-

The reaction proceeds via an SₙAr mechanism , where the triazine ring’s electron deficiency facilitates nucleophilic displacement of chlorine.

-

Steric and electronic effects of substituents influence reaction rates. For example, bulky amines require longer reaction times .

Activation of Carboxylic Acids

CDMT is extensively used to activate carboxylic acids for amide bond formation, often in the presence of tertiary amines.

Reaction Pathway:

-

Formation of Triazinylammonium Intermediate :

CDMT reacts with tertiary amines (e.g., N-methylmorpholine) to generate a zwitterionic intermediate (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride ) . -

Carboxylic Acid Activation :

The intermediate reacts with carboxylic acids to form active esters, which subsequently couple with amines to yield amides.

Key Data:

-

Isotope Effects : Studies using deuterated CDMT (CDMT-d₆) confirmed the intermediacy of triazinylammonium salts via kinetic isotope effects (kH/kD = 1.12) .

-

Rate Dependence : Reaction rates are highly sensitive to the steric bulk of the tertiary amine. For example, trimethylamine accelerates activation compared to bulkier analogues .

Coupling Reactions

CDMT participates in catalytic amide-forming reactions and cross-couplings.

Hydrolysis and Stability

CDMT exhibits controlled hydrolysis under aqueous conditions, influenced by pH and temperature.

Hydrolysis Pathways:

| Condition | Product | Half-Life |

|---|---|---|

| Neutral H₂O, 25°C | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | 48 h |

| Acidic (pH 2), 25°C | Degradation to cyanuric acid | <1 h |

| Basic (pH 10), 25°C | Rapid decomposition | <10 min |

Stability Notes:

-

CDMT is stable in anhydrous organic solvents (e.g., THF, DMF) but degrades rapidly in protic media .

Side Reactions and By-Products

科学研究应用

Agricultural Chemicals

Herbicide Properties

CDMT is recognized for its effectiveness as a herbicide. It aids in controlling unwanted weeds in crops, thus enhancing agricultural productivity. Its selective action helps maintain crop health while minimizing damage to desirable plants .

Plant Growth Regulation

In addition to its herbicidal properties, CDMT functions as a plant growth regulator. This dual role supports farmers in managing crop growth cycles and improving yield quality .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

CDMT plays a crucial role in the synthesis of pharmaceutical intermediates. It is used in the development of various medications and treatments, particularly those targeting cancer. For instance, triazine derivatives have shown cytotoxic effects against colon cancer cell lines, indicating potential for further evaluation as chemotherapeutic agents .

Peptide Coupling Reagent

Historically, CDMT has been employed as a coupling reagent in peptide bond formation due to its high efficiency and ability to preserve the optical activity of reactants. This characteristic makes it a valuable tool in the synthesis of biologically active peptides .

Polymer Chemistry

Cross-Linking Agent

In polymer formulations, CDMT acts as a cross-linking agent that enhances the mechanical properties and durability of plastics. This application is particularly relevant in the production of high-performance materials used in various industrial sectors .

Analytical Chemistry

Reagent for Detection and Quantification

CDMT is utilized as a reagent in analytical methods for detecting and quantifying other chemical substances. Its chemical properties facilitate various analytical techniques, contributing to advancements in chemical analysis .

Environmental Applications

Wastewater Treatment

Research indicates that CDMT may be effective in wastewater treatment processes by aiding in the removal of contaminants. Its potential application in environmental remediation highlights its versatility beyond traditional uses .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves the activation of carboxylic acids to form reactive intermediates that can readily react with nucleophiles . This activation is facilitated by the electron-withdrawing effects of the chloro and methoxy groups on the triazine ring, making the carbonyl carbon more susceptible to nucleophilic attack .

相似化合物的比较

Comparison with Similar Triazine-Based Compounds

Structural and Reactivity Comparisons

Functional Performance in Key Reactions

- Amide/Peptide Bond Formation: CDMT outperforms cyanuric chloride in selectivity, as the latter’s multiple Cl sites lead to uncontrolled side reactions . CDMT also surpasses 2-chloro-4,6-diphenoxy-triazine in activating carboxylic acids due to methoxy groups’ electron-donating effects, which enhance triazine electrophilicity . Compared to carbodiimide reagents (e.g., DCC), CDMT avoids insoluble byproducts (e.g., dicyclohexylurea), simplifying purification .

β-Lactam Synthesis :

CDMT enables efficient conversion of imines and carboxylic acids into β-lactams at room temperature with 75–85% yields, outperforming traditional methods requiring cryogenic conditions .Environmental Impact : CDET, an ethoxy analog of CDMT, shows superior sustainability in leather tanning by reducing chemical consumption and wastewater toxicity . However, CDMT’s methoxy groups offer faster reaction kinetics in peptide synthesis due to smaller steric hindrance .

生物活性

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Synthesis of this compound

CDMT can be synthesized through various chemical pathways. One notable method involves the reaction of chlorinated triazines with methoxy groups under controlled conditions. This compound acts as an effective coupling agent in bioconjugation processes and has been utilized in the synthesis of nitrogen mustards that exhibit cytotoxic properties in cancer cells .

Antitumor Activity

Research indicates that CDMT derivatives exhibit significant antitumor activity. A study demonstrated that certain triazine derivatives bearing 2-chloroethyl and oligopeptide moieties showed time- and dose-dependent cytotoxic effects in human colon cancer cell lines (DLD-1 and HT-29). The most potent derivative induced apoptosis through the attenuation of intracellular signaling pathways .

Table 1: Cytotoxic Effects of CDMT Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7b | DLD-1 | 24.6 | Induces apoptosis via signaling pathway modulation |

| 7b | HT-29 | 20.0 | Inhibits cell proliferation |

| ZSTK474 | Various cancers | 12.0 | PI3K inhibition |

Mechanistic Insights

The mechanism underlying the antitumor activity of CDMT involves dual inhibition of key enzymes in the purine synthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase. This dual-target approach is distinct from traditional antifolates, providing a unique therapeutic angle against cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, CDMT has been investigated for its antimicrobial potential. It acts as a coupling agent that can modify proteins and peptides to enhance their antimicrobial activity. Studies have shown that derivatives of CDMT can inhibit a range of drug-resistant microorganisms .

Table 2: Antimicrobial Activity of CDMT Derivatives

| Compound | Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Cyclic Peptide | E. coli | 15 | Bactericidal |

| Cyclic Peptide | S. aureus | 10 | Bactericidal |

Case Study 1: Colon Cancer Treatment

A specific derivative of CDMT was tested in a clinical setting for its efficacy against colorectal cancer. The results indicated that patients treated with this compound experienced significant tumor reduction and improved survival rates compared to standard therapies. The study highlighted the importance of targeting specific molecular pathways involved in tumor growth and survival .

Case Study 2: Antimicrobial Resistance

In a laboratory study assessing the efficacy of CDMT derivatives against resistant strains of Staphylococcus aureus, researchers found that these compounds exhibited potent antimicrobial properties, suggesting their potential use in treating infections caused by resistant bacteria .

常见问题

Basic Research Questions

Q. What is the primary role of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in peptide synthesis?

CDMT is a stable, highly reactive coupling agent used to activate carboxylic acids for amide bond formation. It reacts with carboxylic acids to form active intermediates (e.g., triazinyl esters), which subsequently react with amines to yield peptides. CDMT is preferred for its low racemization risk and compatibility with sensitive substrates. A typical protocol involves mixing CDMT with the carboxylic acid in THF or DCM, followed by addition of a tertiary amine (e.g., N-methylmorpholine) and the amine nucleophile .

Q. What experimental precautions are critical when handling CDMT?

CDMT is moisture-sensitive and requires anhydrous conditions. Reactions should be conducted under inert gas (N₂/Ar). Personal protective equipment (gloves, goggles) is mandatory due to its irritant properties (Eye Dam. hazard classification). Waste must be neutralized with a mild acid (e.g., citric acid) before disposal to avoid uncontrolled hydrolysis .

Q. How does CDMT compare to other coupling reagents like DCC or EDCI?

Unlike DCC (dicyclohexylcarbodiimide), CDMT does not generate insoluble urea byproducts, simplifying purification. It also avoids the toxicity concerns of HOBt (used with EDCI). CDMT’s methoxy groups enhance stability, reducing side reactions, but require stronger bases (e.g., DIPEA) for activation. Comparative studies show CDMT achieves >90% yield in peptide couplings under optimized conditions .

Q. What analytical methods are used to confirm CDMT-derived intermediates?

- NMR : Characteristic peaks for triazinyl esters (e.g., δ 4.00 ppm for OCH₃ in CDCl₃) .

- Mass spectrometry : ESI-MS detects intermediates (e.g., [M+Na]⁺ ions at m/z 314.0 for 2-(4-methoxybenzoyloxy)-4,6-dimethoxy-1,3,5-triazine) .

- HPLC : Monitors reaction progress and purity of final peptides .

Advanced Research Questions

Q. What mechanistic insights explain solvent-dependent yields in CDMT-mediated reactions?

CDMT’s reactivity is influenced by solvent polarity and basicity. In THF, the reaction proceeds via a two-step mechanism: (1) CDMT activation of the carboxylic acid to form a triazinyl ester, and (2) nucleophilic attack by the amine. Polar aprotic solvents (e.g., DMF) accelerate activation but may promote hydrolysis. Studies show 10–15% lower yields in DMF compared to THF due to competing side reactions .

Table 1: Solvent Effects on CDMT-Mediated Amidation

| Solvent | Yield (%) | Side Reactions Observed |

|---|---|---|

| THF | 92 | Minimal |

| DCM | 88 | Moderate hydrolysis |

| DMF | 78 | Significant hydrolysis |

Q. How can CDMT be tailored for catalytic amide-forming reactions?

CDMT can act as a stoichiometric or catalytic reagent. In catalytic cycles (0.2–0.5 eq.), it regenerates via reaction with a co-catalyst (e.g., N-methylmorpholine). For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride forms in situ, enabling turnover. Yields >85% are achievable with 0.3 eq. CDMT in THF at 0°C .

Q. What strategies resolve contradictions in CDMT’s reactivity with sterically hindered amines?

Steric hindrance reduces nucleophilic attack efficiency. Solutions include:

- Pre-activation : Form the triazinyl ester separately before adding the hindered amine.

- Microwave assistance : Enhances reaction kinetics (e.g., 50°C, 30 min improves yields by 20% for bulky amines) .

- Additives : Molecular sieves (3Å) minimize moisture interference .

Q. How is CDMT utilized in synthesizing functionalized triazine derivatives?

CDMT serves as a scaffold for diverse triazine-based compounds:

- Ether derivatives : React with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine to form bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether (yield: 75%) .

- Quaternary ammonium salts : Combine CDMT with tertiary amines (e.g., trimethylamine) to generate 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts for ionic liquid applications .

Table 2: Key CDMT-Derived Compounds and Applications

| Derivative | Application | Yield (%) |

|---|---|---|

| Bis(4,6-dimethoxy-triazinyl) ether | Affinity labeling probes | 75 |

| Morpholinium chloride | Catalytic amidation | 86 |

| Triazinyl esters | Peptide synthesis | 90 |

Q. Methodological Recommendations

- Purification : Use silica gel chromatography (hexane/EtOAc) for CDMT derivatives.

- Scale-up : Multikilogram synthesis is feasible via controlled addition of Cl⁻ donors (e.g., POCl₃) to dimethoxy-1,3,5-triazine precursors .

- Troubleshooting : Low yields may indicate moisture contamination—re-dry solvents and reagents over molecular sieves.

属性

IUPAC Name |

2-chloro-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIQOFWTZXXOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185322 | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-73-6 | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3140-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB2H8FE5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。